![molecular formula C19H23N3O3 B2687673 3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097894-04-5](/img/structure/B2687673.png)
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione, also known as CPI-455, is a chemical compound that belongs to the class of imidazolidinedione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Anticancer Activity
One area of application involves the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including imidazolidine-2,4-diones, and their evaluation for anticancer activity. Kumar et al. (2013) reported the efficient synthesis of these derivatives and demonstrated their good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Antidepressant and Anxiolytic Activity
Czopek et al. (2010) synthesized 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, demonstrating their high affinity for 5-HT(1A) and 5-HT(2A) receptors. The study highlighted the potential antidepressant and anxiolytic activity of these compounds, with one derivative showing more pronounced antidepressant-like effects than imipramine in animal models (Czopek et al., 2010).
ABCB1 Inhibitory and Antiproliferative Properties
Żesławska et al. (2019) focused on the ABCB1 inhibitory properties of imidazolidin-2,4‐dione derivatives, showing significant cytotoxic and antiproliferative properties against multidrug resistance cells. The study emphasized the potential of these compounds to inhibit cancer efflux pumps, enhancing the effectiveness of chemotherapeutic drugs (Żesławska et al., 2019).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with good antibacterial activity against gram-positive bacteria and excellent antifungal activity. This study highlights the potential of imidazolidine-2,4-dione derivatives as antimicrobial agents (Prasad et al., 2018).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels . More detailed studies are needed to understand the specific effects of this compound.
Action Environment
properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h1-5,15-16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOOIXFWWHHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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